molecular formula C17H18N4O3S B2509189 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396855-08-5

4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2509189
CAS RN: 1396855-08-5
M. Wt: 358.42
InChI Key: JOSKVUBXHIZTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide derivatives is described in the provided papers. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves preliminary structure-activity relationship studies guided by antiproliferative activity in MIA PaCa-2 cells . Another synthesis approach for N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, an anti-inflammatory drug, indicating the potential for these compounds to bind nucleotide protein targets .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The papers suggest that the substitution pattern on the benzamide moiety can significantly affect the antiproliferative activity and the ability to modulate autophagy . The structural features of these compounds, such as the presence of a pyrazole ring and specific substituents, are important for their function and potential as anticancer agents.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and biological activity of benzamide derivatives are not explicitly detailed in the provided papers. However, it is implied that the compounds interact with cellular targets such as mTORC1 and autophagy-related proteins, affecting their activity and potentially leading to anticancer effects . The inhibition of alkaline phosphatases and ecto-5'-nucleotidases by these compounds suggests a complex interaction with enzyme systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzamide derivatives are not directly discussed in the provided papers. However, the antiproliferative activity and metabolic stability of the compounds are highlighted, suggesting that these properties are favorable for potential therapeutic applications . The ability to inhibit various enzymes also indicates a certain degree of specificity and potential for drug development .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have explored the microwave-assisted synthesis of new pyrazolopyridines, revealing their potential in exhibiting antioxidant, antitumor, and antimicrobial activities. This method offers a rapid and efficient way to produce derivatives that could be explored for various biomedical applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Functionalization Reactions and Theoretical Studies

Functionalization reactions involving pyrazolopyridines have been studied, providing insight into their chemical behavior and potential applications in developing novel compounds with specified properties (Yıldırım, Kandemirli, & Demir, 2005).

Supramolecular Liquid Crystals

The self-assembly of 4-aryl-1H-pyrazoles into supramolecular liquid crystals demonstrates the potential of pyrazolopyridine derivatives in material science, particularly for creating luminescent columnar liquid crystals (Moyano et al., 2013).

Molecular Docking Studies

Enaminone-based heterocyclic compounds containing the sulfonamide moiety have been synthesized, highlighting their relevance in medicinal chemistry through molecular docking studies to identify potential inhibitors of cyclooxygenase (COX-2) (Hassan, 2014).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-20(2)25(23,24)15-8-6-13(7-9-15)17(22)18-11-14-12-19-21-10-4-3-5-16(14)21/h3-10,12H,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKVUBXHIZTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.